2-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde
Description
Chemical Name: 2-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.22 g/mol CAS Number: 179055-29-9 (for positional isomer 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde) Synonyms: Includes 4-(1-Methyl-pyrazol-4-yl)-benzaldehyde and AG-E-29416.
This aromatic aldehyde features a benzaldehyde core substituted at the ortho-position with a 1-methylpyrazole group. Its structural uniqueness lies in the electronic and steric interplay between the aldehyde and pyrazole moieties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound is primarily used in laboratory research and industrial applications .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-13-7-10(6-12-13)11-5-3-2-4-9(11)8-14/h2-8H,1H3 |
InChI Key |
VOEMTKUKTRXZLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares 2-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde with three closely related derivatives:
Key Observations:
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : Fluorinated analogs are prioritized in medicinal chemistry for their improved pharmacokinetic profiles. For instance, derivatives of 2-Fluoro-6-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde (CAS 1225218-62-1) show promise in anticancer agent development .
- Material Science : The parent compound’s rigidity makes it suitable for metal-organic framework (MOF) synthesis, where pyrazole acts as a ligand .
Notes
Data Limitations : Experimental data on solubility, melting points, and biological activity are sparse in the provided evidence. Further studies are needed to quantify these properties.
Substituent Effects : The position of fluorine or methyl groups significantly impacts electronic distribution and steric effects, which should guide synthetic design.
Industrial Availability : Fluorinated derivatives (e.g., CAS 1183623-74-6) are commercially available through suppliers like Aaron Chemicals LLC, underscoring their industrial demand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
